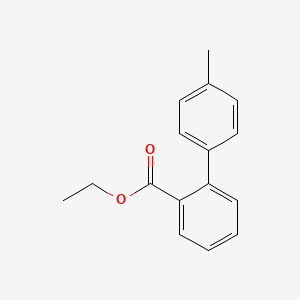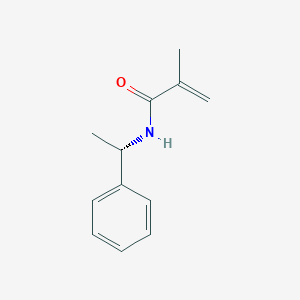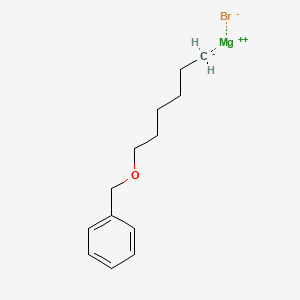
Vinylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinylzinc bromide, also known as VZB, is an organometallic compound with the chemical formula (C2H3BrZn). It is a colorless, flammable liquid that is soluble in organic solvents such as THF (tetrahydrofuran). VZB is used in a variety of scientific research and industrial applications such as in the synthesis of polymers and in the production of pharmaceuticals. It is also used in the preparation of organometallic catalysts and as a reagent for organic transformations.
Scientific Research Applications
Vinylzinc bromide is used in a variety of scientific research applications. It is used in the synthesis of polymers, in the production of pharmaceuticals, and in the preparation of organometallic catalysts. It is also used as a reagent for organic transformations such as the Suzuki-Miyaura cross-coupling reaction. In addition, Vinylzinc bromide, 0.50 M in THF is used in the synthesis of other organometallic compounds such as vinylmagnesium bromide and vinylzinc chloride.
Mechanism Of Action
Vinylzinc bromide is an organometallic compound that acts as a Lewis acid in organic reactions. It is a strong electrophile that is capable of forming covalent bonds with electron-rich substrates such as alkenes and aromatics. The mechanism of action of Vinylzinc bromide, 0.50 M in THF is believed to involve the formation of a zinc-carbon bond, followed by the abstraction of a proton from the substrate. This results in the formation of a carbocation intermediate which can then undergo a variety of reactions depending on the nature of the substrate.
Biochemical and Physiological Effects
Vinylzinc bromide is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic. However, it is highly flammable and should be handled with care.
Advantages And Limitations For Lab Experiments
The main advantage of using vinylzinc bromide in laboratory experiments is its ability to act as a Lewis acid in organic reactions. It is also a relatively inexpensive reagent and is soluble in common organic solvents such as THF. However, Vinylzinc bromide, 0.50 M in THF is highly reactive and can react with a variety of compounds, including water and oxygen. Therefore, it must be handled with care and stored in an inert atmosphere.
Future Directions
The potential future applications of vinylzinc bromide include its use in the synthesis of polymers, in the production of pharmaceuticals, and in the preparation of organometallic catalysts. In addition, Vinylzinc bromide, 0.50 M in THF could be used as a reagent for organic transformations such as the Suzuki-Miyaura cross-coupling reaction. It could also be used in the synthesis of other organometallic compounds such as vinylmagnesium bromide and vinylzinc chloride. Finally, Vinylzinc bromide, 0.50 M in THF could be used in the development of new catalysts for organic reactions.
Synthesis Methods
Vinylzinc bromide can be synthesized by the reaction of zinc bromide with vinyl bromide in an organic solvent such as THF. The reaction is exothermic and proceeds in a two-step process. In the first step, the zinc bromide reacts with the vinyl bromide to form the organometallic compound. In the second step, the organometallic compound is converted to vinylzinc bromide. The reaction is typically carried out at a temperature of 80°C and a pressure of 10-20 psi.
properties
IUPAC Name |
bromozinc(1+);ethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOHTNFDGTPON-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

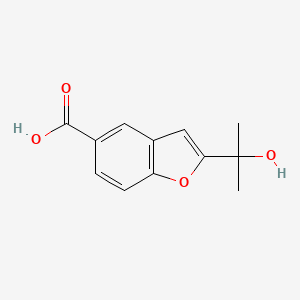
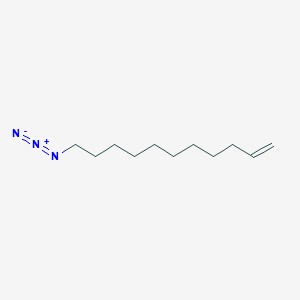
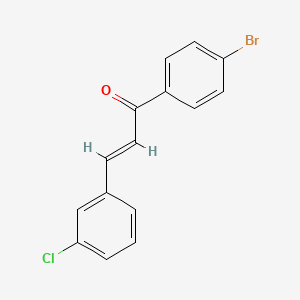
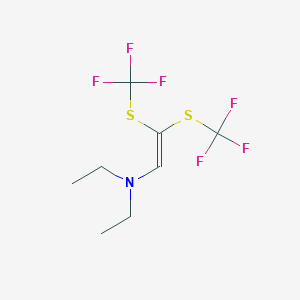

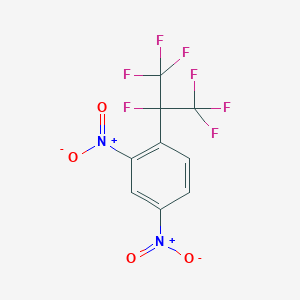

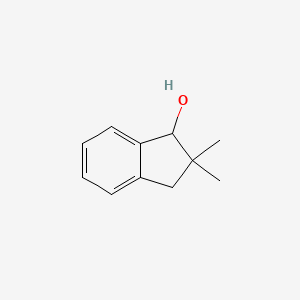
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
